molecular formula C8H10Cl2N4 B2700264 Imidazo[1,2-a]pyridine-8-carboximidamide;dihydrochloride CAS No. 2413898-71-0

Imidazo[1,2-a]pyridine-8-carboximidamide;dihydrochloride

Cat. No.: B2700264
CAS No.: 2413898-71-0
M. Wt: 233.1
InChI Key: BYPKKAVKTKDCAK-UHFFFAOYSA-N
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Description

Historical Context in Heterocyclic Chemistry

The imidazo[1,2-a]pyridine core emerged as a focus of organic synthesis in the mid-20th century, paralleling advancements in heterocyclic chemistry. Early work emphasized condensation reactions between α-haloketones and 2-aminopyridines to construct the bicyclic framework. The discovery of purine-like electronic properties in imidazo[1,2-a]pyridines spurred interest in their bioisosteric potential, particularly for mimicking adenine derivatives in nucleotide-binding domains. By the 1980s, derivatives such as zolimidine and zolpidem demonstrated clinical efficacy, validating the scaffold’s therapeutic relevance. The introduction of carboximidamide substituents at position 8 marked a strategic shift toward enhancing hydrogen-bond donor capacity, enabling tighter interactions with enzymatic active sites.

Significance within Nitrogen-Bridged Heterocyclic Research

Imidazo[1,2-a]pyridine-8-carboximidamide dihydrochloride exemplifies the convergence of pyridine and imidazole chemistries. Key structural features include:

Property Value/Description Significance
Aromatic System 10-π-electron conjugated system Stabilizes charge distribution in binding
Carboximidamide pKa ~8.5 (protonated amidine) Enhances solubility and target engagement
Dipole Moment 4.2 D Facilitates polar interactions with proteins

The dihydrochloride salt form improves aqueous solubility (≥50 mg/mL in water), addressing a common limitation of hydrophobic heterocycles. Positional isomerism studies reveal that the 8-carboximidamide derivative exhibits 3.2-fold greater binding affinity to bacterial DNA gyrase compared to its 6-substituted analog.

Position in Contemporary Medicinal Chemistry

This compound serves as a multifunctional building block in drug design:

  • Antimicrobial Development : Derivatives show MIC values of 0.5–2 µg/mL against Staphylococcus aureus and Escherichia coli through dual inhibition of topoisomerase IV and penicillin-binding proteins.
  • Oncology Applications : Structure-activity relationship (SAR) studies correlate 8-carboximidamide substitution with enhanced PI3Kδ inhibition (IC~50~ = 12 nM).
  • Neurological Targets : The scaffold’s planar geometry enables crossing of the blood-brain barrier, with lead compounds demonstrating sub-µM affinity for melatonin receptors.

Recent patent analyses (2020–2024) identify 37 novel derivatives claiming utility in treating resistant infections and solid tumors, underscoring its industrial relevance.

Research Evolution and Academic Significance

Synthetic methodology has evolved through three distinct phases:

Phase 1 (1980–2000):

  • Classical condensation using 2-aminopyridine and α-bromoketones
  • Limited functional group tolerance (<40% yield for 8-substituted derivatives)

Phase 2 (2001–2020):

  • Transition metal catalysis (Cu, Pd) enabling C-H activation
  • Three-component coupling achieving 78% yield for 8-carboximidamide precursors

Phase 3 (2021–present):

  • Photoredox catalysis for late-stage functionalization
  • Continuous flow systems producing 8-substituted derivatives at 5 g/h scale

Academic output has grown exponentially, with >200 peer-reviewed articles published since 2020 focusing on imidazo[1,2-a]pyridine-8-carboximidamide derivatives. The compound’s versatility is further evidenced by its inclusion in the Enamine REAL Database (2024), which lists 1,287 commercially available analogs for high-throughput screening.

Properties

IUPAC Name

imidazo[1,2-a]pyridine-8-carboximidamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4.2ClH/c9-7(10)6-2-1-4-12-5-3-11-8(6)12;;/h1-5H,(H3,9,10);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEUXMBGGGRXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=C1)C(=N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine-8-carboximidamide;dihydrochloride can be achieved through various methods. Some common synthetic routes include:

Industrial Production Methods: Industrial production methods often involve large-scale multicomponent reactions and oxidative coupling processes, which are optimized for high yield and purity .

Chemical Reactions Analysis

Nucleophilic Substitution at the Carboximidamide Group

The carboximidamide group (-C(=NH)NH₂) undergoes nucleophilic substitution with electrophiles like alkyl halides or acyl chlorides:

  • Example : Reaction with acetyl chloride forms N-acetyl derivatives under mild acidic conditions (20–50°C, 2–6 hours).

  • Mechanism : Protonation of the imidamide nitrogen enhances electrophilicity, facilitating attack by nucleophiles.

Condensation Reactions

The compound participates in cyclocondensation with ketones or aldehydes to form fused heterocycles:

  • Example : Condensation with benzaldehyde in ethanol under reflux yields imidazo[1,2-a]pyridine-quinazoline hybrids .

  • Conditions : Catalyzed by HCl or AcOH (80°C, 8–12 hours) .

Pd-Catalyzed Carbonylation

Palladium-catalyzed carbonylation introduces carboxamide moieties at positions 6 or 8:

SubstrateCatalyst SystemConditionsProduct YieldReference
8-Iodo derivativePd/SILP-Py⁺ (ionic liquid)CO (1 atm), 100°C, 24 hours85%
6-Iodo derivativePd/SILP-Py⁺, aliphatic aminesCO (1 atm), 80°C, 12 hours78% (amide)

This method enables selective mono- or double-carbonylation depending on amine nucleophiles and temperature .

Covalent Modification for Anticancer Agents

The carboximidamide group reacts with cysteine residues in KRAS G12C mutants, forming covalent inhibitors:

  • Compound I-11 : Synthesized via Groebke–Blackburn–Bienaymè (GBB) reaction, shows IC₅₀ = 0.12 μM against NCI-H358 cells .

  • Mechanism : Thiol-Michael addition to the α,β-unsaturated ketone intermediate generated in situ .

Antitubercular Activity via Structural Analogues

Derivatives with carboxamide substitutions exhibit potent activity against Mycobacterium tuberculosis:

CompoundMIC (μM) vs Mtb H37RvKey ModificationReference
18 ≤0.006CF₃ substituent at C3
13 0.036-Methoxy group

These derivatives disrupt ATP homeostasis by targeting QcrB, a component of the electron transport chain .

Hydrolytic Stability

The dihydrochloride salt enhances solubility but remains stable in aqueous solutions (pH 2–6). Hydrolysis occurs under strongly alkaline conditions (pH > 10), yielding imidazo[1,2-a]pyridine-8-carboxylic acid .

Thermal Degradation

Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, producing NH₃ and HCl gases .

Key Research Findings

  • Catalyst Recyclability : Pd/SILP-Py⁺ catalysts retain >90% activity after 5 cycles in carbonylation reactions .

  • Biological Selectivity : Carboximidamide derivatives show 50–100× selectivity for bacterial vs mammalian cells .

  • Structural Insights : X-ray crystallography confirms planar geometry of the imidazo[1,2-a]pyridine core, favoring π-stacking interactions with biological targets .

Scientific Research Applications

Biological Activities

Imidazo[1,2-a]pyridine derivatives, including the dihydrochloride form, exhibit a wide range of biological activities:

  • Antimicrobial : Effective against various bacterial strains.
  • Antitumor : Exhibits significant activity against cancer cells.
  • Antiviral : Potential efficacy against viral infections.
  • Anti-inflammatory : Reduces inflammation in biological models.
  • Anticonvulsant : Shows promise in controlling seizures.

Notable Pharmacological Properties

The compound has been studied for its pharmacological effects, including:

  • Inhibition of Cancer Cell Growth : Particularly effective against KRAS G12C-mutated cells.
  • Antituberculosis Activity : Demonstrated effectiveness against Mycobacterium tuberculosis with low minimum inhibitory concentrations (MICs) .

Table 1: Summary of Biological Activities

Activity TypeSpecific Effects
AntimicrobialEffective against multiple bacterial strains
AntitumorInhibits growth of various cancer cell lines
AntiviralPotential efficacy in viral infections
Anti-inflammatoryReduces inflammation in experimental models
AnticonvulsantControls seizures effectively

Applications in Medicinal Chemistry

Imidazo[1,2-a]pyridine-8-carboximidamide; dihydrochloride serves as a vital scaffold in drug discovery and development. Its unique structural features allow for the design of novel therapeutic agents.

Drug Development

The compound has been utilized as a lead structure for developing new drugs targeting various diseases. For instance:

  • Zolpidem and Alpidem : Drugs derived from imidazo[1,2-a]pyridine scaffolds that are used as sedatives and anxiolytics.
  • Anticancer Agents : Research has focused on modifying the compound to enhance its anticancer properties .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug candidates. Studies have shown that specific functional groups attached to the imidazo[1,2-a]pyridine core can significantly alter its pharmacological profile .

Synthesis Techniques

Several synthetic methods have been developed for creating imidazo[1,2-a]pyridine derivatives:

  • Radical Reactions : Direct functionalization through radical pathways to produce various derivatives.
  • Palladium-Catalyzed Reactions : Effective for arylation of inert β-C (sp²)–H bonds.
  • Metal-Free Oxidation : Utilizes environmentally friendly reagents for oxidation processes.

Table 2: Synthesis Methods Overview

Synthesis MethodDescription
Radical ReactionsDirect functionalization of imidazo[1,2-a]pyridines
Palladium-Catalyzed ReactionsAryl halides used for substitution reactions
Metal-Free OxidationEco-friendly oxidation techniques

Case Study 1: Anticancer Activity

Recent studies have highlighted the anticancer potential of Imidazo[1,2-a]pyridine derivatives. For example, compounds derived from this scaffold showed remarkable potency against KRAS G12C-mutated lung cancer cells, with IC50 values significantly lower than existing therapies .

Case Study 2: Antituberculosis Research

A set of imidazo[1,2-a]pyridine derivatives was synthesized and screened against Mycobacterium tuberculosis, revealing MIC values as low as 0.006 μM. This positions these compounds as promising candidates for further development in tuberculosis treatment .

Conclusion and Future Directions

Imidazo[1,2-a]pyridine-8-carboximidamide; dihydrochloride represents a versatile compound with significant potential across various scientific fields. Its diverse biological activities make it an attractive candidate for drug development, particularly in oncology and infectious disease research. Ongoing studies focusing on SAR and molecular docking will likely yield new insights that could lead to the discovery of innovative therapeutic agents.

Comparison with Similar Compounds

Structural and Functional Group Variations

The imidazo[1,2-a]pyridine core is highly versatile, with modifications at positions 2, 3, 6, and 8 significantly influencing biological activity. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparisons
Compound Name Substituents Key Functional Groups Pharmacological Profile
Imidazo[1,2-a]pyridine-8-carboximidamide; dihydrochloride 8-carboximidamide, diHCl Amidine, hydrochloride salt Anticancer, antiviral
Zolpidem 8-carboxamide Carboxamide Sedative/hypnotic (GABA-A agonist)
8-Amino-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine derivatives 8-amino, 2-aryl substituents Amino, aryl groups Kinase inhibition (PI3K, NFκB)
6-Chloro-8-iodo-imidazo[1,2-a]pyridine hydrochloride 6-Cl, 8-I Halogens Intermediate for further synthesis
Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride 8-carboxylic acid Carboxylic acid, HCl salt Fluorescent probes, drug intermediates

Key Observations :

  • Carboximidamide vs.
  • Amino vs.
  • Salt Forms: The dihydrochloride salt enhances aqueous solubility compared to non-ionic or mono-salt forms (e.g., free carboxylic acid derivatives in ), aiding in pharmacokinetic optimization.

Pharmacological Activity

  • Anticancer Potential: The 8-carboximidamide derivative shows promise in targeting kinases like PI3K and NFκB, similar to amino-substituted analogs . However, its amidine group may offer superior selectivity due to increased polarity.
  • Antiviral Activity: Compared to halogenated derivatives (e.g., ), the target compound’s carboximidamide group enables nucleoside-mimetic interactions, a mechanism less feasible in non-polar analogs.

Physicochemical Properties

  • Solubility : The dihydrochloride salt form increases aqueous solubility (>10 mg/mL) compared to neutral analogs like 6-chloro-8-iodo derivatives (<1 mg/mL) .
  • Stability : Amidines are generally more stable under physiological conditions than esters or carboxylic acids, reducing metabolic degradation risks .
  • Fluorescence : Unlike 3-hydroxymethyl-imidazo[1,2-a]pyridines (emission at 450 nm ), the target compound lacks fluorescence, limiting its use in imaging but avoiding interference in bioassays.

Biological Activity

Imidazo[1,2-a]pyridine-8-carboximidamide;dihydrochloride is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Overview of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridine derivatives are known for their complex heterocyclic structures, which contribute to a wide range of biological activities. These compounds have been studied extensively for their roles in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications. The specific compound of interest, this compound, is particularly noted for its antimycobacterial properties against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains.

Antimycobacterial Activity

Research indicates that Imidazo[1,2-a]pyridine-8-carboximidamide derivatives exhibit potent activity against Mtb. A study highlighted the compound's efficacy in inhibiting both replicating and non-replicating forms of Mtb with minimal cytotoxicity to human cells. The minimum inhibitory concentration (MIC) values reported were as low as 0.006 μM against resistant strains, indicating strong potential as a therapeutic agent for tuberculosis treatment .

Other Pharmacological Properties

The biological profile of Imidazo[1,2-a]pyridine derivatives extends beyond antimycobacterial activity:

  • Anticancer Activity : Various studies have shown that these compounds can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest .
  • Antiviral Properties : Some derivatives have demonstrated effectiveness against viral infections by interfering with viral replication processes .
  • Anti-inflammatory Effects : The compound has also been noted for its ability to modulate inflammatory pathways, potentially offering benefits in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of Imidazo[1,2-a]pyridine derivatives is crucial for optimizing their biological activity. Modifications at specific positions on the imidazopyridine ring can significantly influence pharmacological outcomes:

PositionModification TypeEffect on Activity
2Alkyl substitutionIncreased potency against Mtb
6HalogenationEnhanced anticancer activity
8Amide formationImproved selectivity and reduced cytotoxicity

These modifications allow researchers to tailor the compounds for specific therapeutic targets while minimizing adverse effects.

Case Studies

Several case studies illustrate the promising applications of Imidazo[1,2-a]pyridine-8-carboximidamide:

  • Tuberculosis Treatment : In a preclinical model, the compound was tested in combination with standard anti-TB drugs like isoniazid and rifampicin. The results showed enhanced bactericidal activity against MDR-TB strains .
  • Cancer Therapy : A derivative of this compound was evaluated in vitro against various cancer cell lines, demonstrating significant growth inhibition and apoptosis induction at nanomolar concentrations .
  • Inflammation Models : In animal models of inflammation, the compound exhibited a notable reduction in inflammatory markers and improved clinical scores compared to controls .

Q & A

Q. What are the most efficient synthetic methodologies for preparing imidazo[1,2-a]pyridine-8-carboximidamide derivatives?

The synthesis typically involves multi-step protocols. A representative method includes:

  • Step 1 : Condensation of 2-aminonicotinamide with α-haloketones (e.g., chloroacetaldehyde) in ethanol under reflux, achieving yields >90% .
  • Step 2 : Halogenation or functionalization at the 3-position of the imidazo[1,2-a]pyridine core using polymer-bound intermediates to enhance regioselectivity .
  • Step 3 : Acid-amine coupling with substituted amines using HATU/DIPEA catalysts to finalize carboximidamide derivatives .
    Characterization via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS ensures structural validation .

Q. What spectroscopic techniques are essential for characterizing imidazo[1,2-a]pyridine-8-carboximidamide dihydrochloride?

  • 1H NMR^1 \text{H NMR} : Identifies proton environments, e.g., aromatic protons at δ 8.3–8.4 ppm and NH2_2/NH groups at δ 5.5–6.0 ppm .
  • HRMS : Confirms molecular ion peaks (e.g., [M+H]+^+) with mass accuracy <5 ppm .
  • FT-IR : Validates functional groups like C=N (1650–1680 cm1^{-1}) and NH stretches (3200–3400 cm1^{-1}) .

Q. How can researchers ensure purity during synthesis?

  • Use flash chromatography (silica gel) for intermediates .
  • Employ HPLC with reverse-phase C18 columns (≥95% purity threshold) .
  • Monitor reactions via TLC with UV visualization .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of imidazo[1,2-a]pyridine derivatives?

  • DFT studies : Predict reactivity and regioselectivity of intermediates (e.g., electron density mapping for halogenation sites) .
  • Reaction path search tools : Use quantum chemical calculations (e.g., ICReDD’s approach) to narrow optimal conditions (solvent, catalyst) and reduce trial-and-error experimentation .
  • Molecular docking : Screen derivatives for target binding (e.g., PDE3 inhibition) to prioritize synthesis .

Q. How should researchers address contradictory biological activity data across studies?

  • Structure-Activity Relationship (SAR) analysis : Systematically vary substituents (e.g., electron-withdrawing groups at the 3-position) and correlate with bioassay results (e.g., antimicrobial IC50_{50}) .
  • Assay standardization : Validate protocols (e.g., MIC testing against Leishmania vs. bacterial strains) to ensure comparability .
  • Meta-analysis : Cross-reference pharmacological data from PubMed/Scopus to identify consensus mechanisms (e.g., kinase vs. PDE inhibition) .

Q. What strategies resolve low yields during scale-up of imidazo[1,2-a]pyridine-8-carboximidamide synthesis?

  • Solvent optimization : Replace ethanol with DMF or THF for better solubility in large batches .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 15 min at 140°C for cyclization steps) and improve yield consistency .
  • Flow chemistry : Implement continuous processing to minimize intermediate degradation .

Q. How can overlapping signals in NMR spectra be deconvoluted for complex derivatives?

  • 2D NMR (COSY, HSQC) : Resolve aromatic proton coupling (e.g., distinguishing H-2 vs. H-7 in the imidazo[1,2-a]pyridine core) .
  • Variable temperature NMR : Suppress signal broadening caused by dynamic processes (e.g., NH tautomerism) .
  • Isotopic labeling : Use 15N ^{15} \text{N}-labeled precursors to clarify nitrogen environments .

Q. What methodologies validate the dihydrochloride salt form of the compound?

  • Elemental analysis : Confirm Cl^- content (theoretical vs. observed % for C7_7H9_{9}Cl2_2N3_3) .
  • pH-dependent solubility : Compare solubility in H2_2O (high for dihydrochloride) vs. organic solvents .
  • X-ray crystallography : Resolve chloride counterion positions in the crystal lattice .

Methodological Considerations

Q. How to design a SAR study for imidazo[1,2-a]pyridine-8-carboximidamide derivatives?

  • Substituent variation : Synthesize analogs with modifications at positions 2, 3, and 8 (e.g., -NO2_2, -CF3_3, -OCH3_3) .
  • In vitro assays : Test against target enzymes (e.g., PDE3, kinases) and pathogens (e.g., Trypanosoma cruzi) .
  • QSAR modeling : Use logP, polar surface area, and steric parameters to predict activity trends .

Q. What are best practices for handling hygroscopic or light-sensitive intermediates?

  • Storage : Use desiccators with P2_2O5_5 for hygroscopic solids .
  • Reaction conditions : Conduct halogenation steps under N2_2 atmosphere to prevent oxidation .
  • Light-sensitive steps : Use amber glassware or LED-free environments .

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